Cas no 1806676-34-5 (3-Ethyl-2-(2-oxopropyl)mandelic acid)

3-Ethyl-2-(2-oxopropyl)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 3-Ethyl-2-(2-oxopropyl)mandelic acid
-
- インチ: 1S/C13H16O4/c1-3-9-5-4-6-10(12(15)13(16)17)11(9)7-8(2)14/h4-6,12,15H,3,7H2,1-2H3,(H,16,17)
- InChIKey: YBKAVGOTHVYBMQ-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C1=CC=CC(CC)=C1CC(C)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 287
- トポロジー分子極性表面積: 74.6
- XLogP3: 1.2
3-Ethyl-2-(2-oxopropyl)mandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015023943-1g |
3-Ethyl-2-(2-oxopropyl)mandelic acid |
1806676-34-5 | 97% | 1g |
1,579.40 USD | 2021-06-18 | |
Alichem | A015023943-250mg |
3-Ethyl-2-(2-oxopropyl)mandelic acid |
1806676-34-5 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
Alichem | A015023943-500mg |
3-Ethyl-2-(2-oxopropyl)mandelic acid |
1806676-34-5 | 97% | 500mg |
806.85 USD | 2021-06-18 |
3-Ethyl-2-(2-oxopropyl)mandelic acid 関連文献
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
3. Book reviews
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
9. Caper tea
3-Ethyl-2-(2-oxopropyl)mandelic acidに関する追加情報
Recent Advances in the Study of 3-Ethyl-2-(2-oxopropyl)mandelic acid (CAS: 1806676-34-5)
In recent years, the compound 3-Ethyl-2-(2-oxopropyl)mandelic acid (CAS: 1806676-34-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the synthesis and optimization of 3-Ethyl-2-(2-oxopropyl)mandelic acid. Recent publications have detailed novel synthetic routes that improve yield and purity, addressing previous challenges in large-scale production. These advancements are critical for facilitating further preclinical and clinical studies, as they ensure a reliable supply of the compound for experimental and therapeutic purposes.
Pharmacological studies have revealed that 3-Ethyl-2-(2-oxopropyl)mandelic acid exhibits notable anti-inflammatory and antioxidant properties. In vitro and in vivo experiments have demonstrated its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway. These findings suggest potential applications in treating chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Additionally, recent research has explored the compound's potential as an anticancer agent. Preliminary data indicate that 3-Ethyl-2-(2-oxopropyl)mandelic acid can induce apoptosis in certain cancer cell lines while sparing normal cells, highlighting its selectivity and therapeutic window. Mechanistic studies are ongoing to uncover the precise molecular targets and pathways involved in its anticancer effects.
Another promising avenue of research involves the use of 3-Ethyl-2-(2-oxopropyl)mandelic acid in neurodegenerative diseases. Studies have shown that the compound can cross the blood-brain barrier and exert neuroprotective effects in models of Alzheimer's and Parkinson's diseases. These effects are attributed to its ability to reduce oxidative stress and inhibit the aggregation of pathological proteins such as amyloid-beta and alpha-synuclein.
Despite these encouraging findings, challenges remain in the development of 3-Ethyl-2-(2-oxopropyl)mandelic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and rigorous testing. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, 3-Ethyl-2-(2-oxopropyl)mandelic acid (CAS: 1806676-34-5) represents a promising candidate for various therapeutic applications, with recent research underscoring its potential in inflammation, cancer, and neurodegenerative diseases. Continued investigation into its mechanisms of action and optimization of its pharmacological profile will be crucial for realizing its full therapeutic potential. The scientific community eagerly anticipates further breakthroughs in this area, which could lead to the development of novel and effective treatments for a range of debilitating conditions.
1806676-34-5 (3-Ethyl-2-(2-oxopropyl)mandelic acid) Related Products
- 868694-19-3(5-bromo-3-iodo-1H-indole)
- 2138041-54-8(1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane)
- 2648982-64-1(methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate)
- 312590-61-7(2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene)
- 16956-42-6(3-amino-1-benzylurea)
- 2411195-19-0(Quinazolin-7-yl sulfurofluoridate)
- 20576-82-3(Mono-tert-Butyl Terephthalate)
- 392323-83-0(ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate)
- 1310481-62-9(6-Methoxy-2-methylquinoline-4-carbonitrile)
- 1179928-66-5(1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one)




